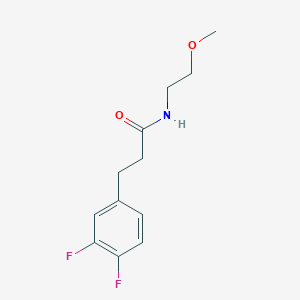
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is an organic compound with a molecular formula of C12H16F2NO2 This compound is characterized by the presence of a difluorophenyl group and a methoxyethyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzaldehyde and 2-methoxyethylamine.
Formation of Intermediate: The aldehyde group of 3,4-difluorobenzaldehyde reacts with 2-methoxyethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-difluorophenyl)-N-(2-hydroxyethyl)propanamide
- 3-(3,4-difluorophenyl)-N-(2-ethoxyethyl)propanamide
- 3-(3,4-difluorophenyl)-N-(2-methylpropyl)propanamide
Uniqueness
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is unique due to the presence of both difluorophenyl and methoxyethyl groups, which confer specific chemical properties and reactivity. These structural features may influence its interactions in chemical and biological systems, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C12H15F2NO2 |
|---|---|
Peso molecular |
243.25 g/mol |
Nombre IUPAC |
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C12H15F2NO2/c1-17-7-6-15-12(16)5-3-9-2-4-10(13)11(14)8-9/h2,4,8H,3,5-7H2,1H3,(H,15,16) |
Clave InChI |
AKUPJINBDIUGDX-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)CCC1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


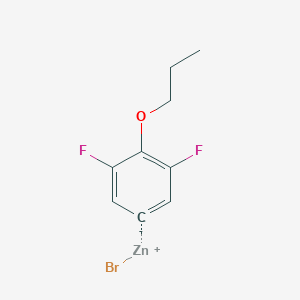
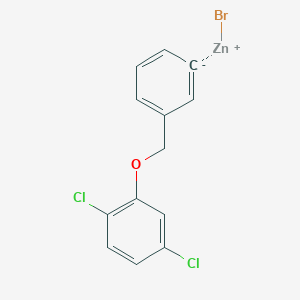
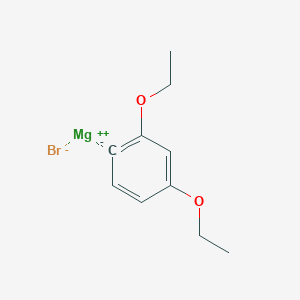

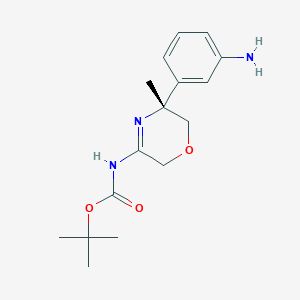

![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)


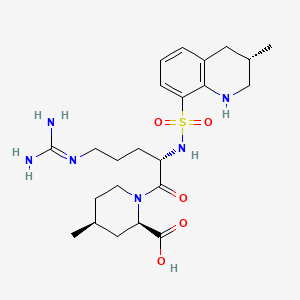
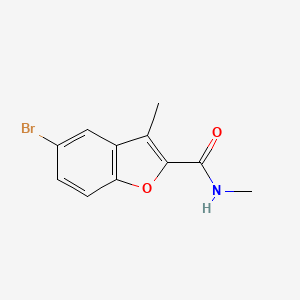

![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
